molecular formula C9H14N2O6 B1360020 5,6-Dihydrouridine CAS No. 5627-05-4

5,6-Dihydrouridine

Cat. No. B1360020
CAS RN: 5627-05-4
M. Wt: 246.22 g/mol
InChI Key: ZPTBLXKRQACLCR-XVFCMESISA-N
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Description

5,6-Dihydrouridine is a modified base found in conserved positions in the D-loop of tRNA in Bacteria, Eukaryota, and some Archaea . It is a pyrimidine nucleoside and derivative of uridine . Dihydrouridine (abbreviated as D, DHU, or UH2) is a pyrimidine nucleoside which is the result of adding two hydrogen atoms to a uridine, making it a fully saturated pyrimidine ring with no remaining double bonds .


Synthesis Analysis

Dihydrouridine is generated post-transcriptionally by the reduction of the 5,6-double bond of a uridine residue in RNA transcripts. The reaction is carried out by dihydrouridine synthases (DUS) . A study presents dihydrouridine sequencing (D-seq) for transcriptome-wide mapping of this RNA modification with single-nucleotide resolution, revealing dihydrouridine at new locations across the yeast transcriptome that suggest a broad role in folding functional RNA structures .


Molecular Structure Analysis

The molecular formula of 5,6-Dihydrouridine is C9H14N2O6 . The exact mass is 246.09 and the molecular weight is 246.219 .


Chemical Reactions Analysis

Dihydrouridine is involved in a reaction where 5,6-dihydrouridine 47 in tRNA and NADP+ are converted to H+, NADPH, and uridine 47 in tRNA . A photoredox reaction for the selective modification of 5-Carboxycytosine in DNA has been reported, which involves the formation of 5,6-dihydrouridine (DHU) from 5caC .


Physical And Chemical Properties Analysis

5,6-Dihydrouridine is a crystalline solid . It is soluble in DMF (16 mg/ml), DMSO (10 mg/ml), and PBS (pH 7.2, 5 mg/ml) .

Scientific Research Applications

Identification and Synthesis

  • tRNA-Dihydrouridine Synthase Family Identification : 5,6-Dihydrouridine (D) is abundantly found in tRNA D-loops across Archaea, Bacteria, and Eukarya. It forms post-transcriptionally by reducing uridines in tRNA transcripts. The COG0042 gene family in Escherichia coli is responsible for tRNA-dihydrouridine synthase activity, with each family member acting site-specifically on the tRNA D-loop (Bishop et al., 2002).

  • Synthesis and Properties of Dihydrouridine-Containing Oligonucleotides : Substituted 5,6-dihydrouridine derivatives have been used in condensation reactions to form various dinucleosidemono- and dinucleosidediphosphotriesters, including fully blocked oligomers. These compounds were characterized by UV and CD spectra, as well as elementary analyses, providing insights into the structural properties of dihydrouridine-containing oligonucleotides (Flockerzi et al., 1983).

Quantitative Measurement and Analysis

  • Quantitative Measurement in RNA : A method for microscale determination of 5,6-dihydrouridine in bacterial and eukaryotic tRNA using isotope dilution liquid chromatography-mass spectrometry (LC/MS) has been developed. This method allows accurate measurement of dihydrouridine content in small RNA samples, enhancing our understanding of its prevalence and role in RNA structures (Dalluge et al., 1996).

  • Determining Whole Body Degradation Rates of tRNA in Humans and Rats : 5,6-Dihydrouridine is a marker for assessing whole body degradation rate of tRNA. Its rate of excretion in urine reflects tRNA degradation, providing a non-invasive method for studying tRNA turnover in different organisms (Topp et al., 1993).

Biological and Chemical Properties

  • Role in RNA Conformation : Dihydrouridine significantly destabilizes the C3'-endo sugar conformation in RNA, suggesting its role in promoting conformational flexibility. This property is crucial for understanding how dihydrouridine influences RNA structure and function, particularly in regions where tertiary interactions and loop formation occur (Dalluge et al., 1996).

  • alterations in template activity and coding properties in various RNA systems. Understanding the effects of 5,6-dihydrouridine on RNA conformation and function is essential for comprehending its role in biological processes (Swinehart et al., 1972).

Dihydrouridine Synthases Specificities

  • Specificities of Yeast Dihydrouridine Synthases : In Saccharomyces cerevisiae, dihydrouridine occurs at specific positions in cytoplasmic tRNA. The distinct position specificity of the four Dus proteins (Dus1p, Dus2p, Dus3p, and Dus4p) for these positions demonstrates the targeted action of these enzymes in RNA modification, highlighting the precision of RNA editing mechanisms in eukaryotes (Xing et al., 2004).

Chemical Transformations and Applications

  • Transforming Thymidine into an Imaging Probe : 5,6-Dihydrouridine has been studied for its potential in transforming thymidine into a magnetic resonance imaging probe for monitoring gene expression. This application exemplifies the potential of dihydrouridine derivatives in biomedical imaging and diagnostics (Bar‐Shir et al., 2013).

  • Synthesis of 5-Substituted Uridines via Lithiation of Dihydrouridine : The lithiation of dihydrouridine has been used as a novel method to synthesize 5-substituted uridines. This represents a significant advancement in nucleoside chemistry, offering a new pathway to synthesize modified uridines with potential applications in pharmaceuticals and research (Hayakawa et al., 1985).

Safety And Hazards

In case of exposure, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The introduction of dihydrouridine sequencing (D-seq) for transcriptome-wide mapping of this RNA modification with single-nucleotide resolution has revealed dihydrouridine at new locations across the yeast transcriptome . This suggests a broad role in folding functional RNA structures and paves the way for identifying the RNA targets of multiple DUS enzymes that are dysregulated in human disease .

properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h4,6-8,12,14-15H,1-3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTBLXKRQACLCR-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6021329
Record name 3,4,5,6-Tetrahydrouridine
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Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5,6-Dihydrouridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000497
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5,6-Dihydrouridine

CAS RN

5627-05-4, 18771-50-1
Record name Dihydrouridine
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Record name 5,6-Dihydrouridine
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Record name 3,4,5,6-Tetrahydrouridine
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Record name 5,6-Dihydrouridine
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Record name DIHYDROURIDINE
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Record name 5,6-Dihydrouridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000497
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
948
Citations
ABP van Kuilenburg, H van Lenthe… - Clinical …, 2004 - academic.oup.com
In humans, the pathway for the catabolism of uracil and thymine consists of three consecutive steps. Dihydropyrimidine dehydrogenase catalyzes the reduction of uracil and thymine to 5…
Number of citations: 25 academic.oup.com
H Topp, R Duden, G Schöch - Clinica chimica acta, 1993 - Elsevier
It has previously been demonstrated that N 6 - threoninocarbonyladenosine is virtually quantitatively excreted in urine. From the similarity of the average molar ratio of 5,6-…
Number of citations: 40 www.sciencedirect.com
M Jacobson, C Hedgcoth - Analytical biochemistry, 1970 - Elsevier
Two simple methods to rapidly and accurately quantify 5,6-dihydrouridine in small amounts of RNA are presented. One involves a colorimetric microassay for dihydrouridine. It is …
Number of citations: 31 www.sciencedirect.com
Y Yamagata, S Fujii, T Fujiwara, KI Tomita… - Biochimica et Biophysica …, 1981 - Elsevier
The title compound (hereafter abbreviated as 6(R),5′-cyclo-hUrd) is synthesized from 2′,3′-O-isopropylidene-5′-deoxy-5′-iodouridine and its molecular structure has been …
Number of citations: 17 www.sciencedirect.com
P Cerutti, JW Holt, N Miller - Journal of Molecular Biology, 1968 - Elsevier
Abstract Treatment of tRNA with sodium borotritiide in the dark leads to the selective reduction of the minor nucleosides 5,6-dihydrouridine to [1,1- 3 H]N-ribosyl-3-ureidopropane-1-ol, of …
Number of citations: 74 www.sciencedirect.com
B Kojić-Prodić, R Liminga, M Šljukič… - … Section B: Structural …, 1974 - scripts.iucr.org
5, 6-Dihydro-2-thiouridine crystallizes in the space group P2~ with a= 15-330, b= 7.517, c= 5.070 A,, fl= 107.89, Z= 2. The structure was solved by direct methods and refined by the full-…
Number of citations: 10 scripts.iucr.org
JS Krog, Y Espanol, AMB Giessing… - The FEBS …, 2011 - Wiley Online Library
tRNA is the most heavily modified of all RNA types, with typically 10–20% of the residues being post‐transcriptionally altered. Unravelling the modification pattern of a tRNA is a …
Number of citations: 19 febs.onlinelibrary.wiley.com
R Ducolomb, J Cadet, C Taieb… - Biochimica et Biophysica …, 1976 - europepmc.org
(1)" Uridine hydrates" ie (+)-and (-) 6-hydroxy-5, 6-dihydrouridine were formed under gamma irradiation in a deaerated aqueous solution of uridine.(2) The structures of two …
Number of citations: 17 europepmc.org
P Roy-Burman, S Roy-Burman, DW Visser - Biochimica et Biophysica Acta …, 1967 - Elsevier
Characteristics of the incorporation of 5,6-dihydrouridine 5′-monophosphate (H 2 UMP) into RNA by DNA-dependent RNA polymerase (nucleosidetriphosphate: RNA …
Number of citations: 8 www.sciencedirect.com
JJ Prior, DV Santi - Journal of Biological Chemistry, 1984 - ASBMB
In acidic media, the 5,6-double bond of uridine is rapidly hydrated to give a small amount of 6-hydroxy-5,6-dihydrouridine (Urd-H2O), the mechanism of which is known from studies of …
Number of citations: 40 www.jbc.org

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